2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol
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Overview
Description
2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO It is a derivative of propanolamine and features a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the hydrogenation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Mechanism of Action
The mechanism by which 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydrophobic benzene ring can interact with non-polar regions of the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-2-[(2,4,6-trimethylphenyl)methyl]propan-1-ol: Similar structure but with a different substitution pattern on the propanolamine backbone.
Phenylpropanolamine: A related compound with similar pharmacological properties but different substitution on the benzene ring.
Uniqueness: 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups on the benzene ring enhances its hydrophobicity and influences its interaction with molecular targets .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3 |
InChI Key |
KXRIOHKXMMPFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(CO)N)C |
Origin of Product |
United States |
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